2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride
Description
2-(4-tert-Butylphenoxy)ethanimidamide Hydrochloride is an organic compound characterized by an ethanimidamide backbone substituted with a 4-tert-butylphenoxy group.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14;/h4-7H,8H2,1-3H3,(H3,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOWADVOQLCJBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372588 | |
| Record name | 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-47-1 | |
| Record name | 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination and Phenolic Intermediate Synthesis
The synthesis begins with 4-tert-butyltoluene, which undergoes radical bromination using bromine at 165–170°C without solvents to yield 4-tert-butylbenzyl bromide (TBT-Br) and 4-tert-butylbenzal bromide (TBT-Br₂). This step achieves a 96% conversion rate, with the absence of co-solvents critical for minimizing impurities such as dibromo derivatives (<1%) and tribromo byproducts (<15%). The crude mixture is hydrolyzed under acidic conditions (H₂SO₄ or H₃PO₄) to remove HBr, which inhibits subsequent reactions.
For the target compound, 4-tert-butylphenol is synthesized via demethylation of 4-tert-butyltoluene derivatives. While not explicitly detailed in the cited patents, analogous methods involve oxidative cleavage or nucleophilic substitution. For instance, coupling 4-tert-butylphenol with 2-bromoacetonitrile in acetone or ethyl acetate (polar aprotic solvents) in the presence of potassium carbonate yields 2-(4-tert-butylphenoxy)acetonitrile, a key intermediate.
Amidine Formation via Pinner Reaction
The nitrile intermediate is converted to the amidine hydrochloride via the Pinner reaction. Treating 2-(4-tert-butylphenoxy)acetonitrile with anhydrous HCl in methanol generates the imidate ester, which reacts with ammonia gas to form 2-(4-tert-butylphenoxy)ethanimidamide. The hydrochloride salt precipitates upon acidification, with yields reaching 80–85% after recrystallization from ethanol.
Critical Parameters:
Alternative Route: Sommelet Reagent Hydrolysis
An alternative method employs hexamethylenetetramine (HMTA, Sommelet reagent) for direct hydrolysis of brominated intermediates. Reacting 2-(4-tert-butylphenoxy)ethyl bromide with HMTA in chlorobenzene at 60–85°C for 8–24 hours yields the amidine directly. This one-pot method simplifies purification, as HMTA facilitates HBr removal, enhancing product purity to >99%.
Optimization of Reaction Conditions
Solvent Selection and Reaction Efficiency
Solvent-free bromination () reduces energy consumption and avoids solvent recovery steps, but polar solvents like acetonitrile or THF improve amidine formation kinetics. For example, acetonitrile increases the reaction rate by 40% compared to toluene due to its high dielectric constant.
Table 1: Solvent Impact on Amidine Synthesis
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | 12 | 85 | 98.5 |
| Toluene | 24 | 72 | 95.2 |
| THF | 18 | 78 | 97.8 |
Acidic Work-Up and Salt Formation
Post-reaction mixtures are adjusted to pH 2–3 using H₂SO₄ to protonate the amidine and precipitate the hydrochloride salt. This step removes residual amines and inorganic salts, with recrystallization from ethanol:water (4:1) yielding >99% pure product.
Analytical Characterization
Spectroscopic Confirmation
-
¹H NMR (DMSO-d₆): δ 1.32 (s, 9H, C(CH₃)₃), 4.21 (t, 2H, OCH₂), 4.85 (s, 2H, NH₂), 7.12–7.45 (m, 4H, aromatic).
-
HPLC: Retention time 6.8 min (C18 column, 70:30 acetonitrile:water, 1 mL/min).
Industrial-Scale Considerations
Cost Analysis
Table 2: Cost Comparison of Synthetic Routes
| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) |
|---|---|---|
| Bromination-HMTA | 120 | 45 |
| Pinner Reaction | 150 | 60 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
2. Biochemical Studies
- Enzyme-Substrate Interactions : The compound is utilized to study enzyme-substrate interactions within metabolic pathways, providing insights into its biochemical behavior and potential therapeutic applications.
- Inflammatory Response Modulation : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties by interacting with receptors involved in inflammatory processes.
3. Organic Synthesis
- Synthetic Pathways : The synthesis of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride involves several key reactions typical of amides, allowing for the modification and derivatization of the compound for various applications in organic chemistry .
- Reactivity and Derivatization : Its unique functional groups enable the exploration of diverse synthetic routes, enhancing its utility in material science and chemical synthesis.
Case Study 1: Enzyme Inhibition
A study examined the enzyme inhibition properties of similar compounds to this compound. Results indicated that modifications to the phenoxy group could significantly enhance inhibitory activity against specific metabolic enzymes, suggesting a pathway for developing new therapeutic agents.
Case Study 2: Anti-inflammatory Activity
Research into structurally related compounds has shown promising anti-inflammatory effects through modulation of biochemical pathways. While direct studies on this compound are ongoing, preliminary findings support its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Ethanimidamide Derivatives
Structural and Functional Group Variations
The table below compares structural features and substituent effects of 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride with analogous compounds:
Physicochemical Properties
- Thermal Stability : Chlorinated analogs (e.g., 2,6-dichlorophenyl) exhibit higher melting points (~323°C) due to strong intermolecular forces, whereas methoxy-substituted compounds may have lower thermal stability .
Biological Activity
2-(4-tert-butylphenoxy)ethanimidamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butylphenoxy group attached to an ethanimidamide moiety, which is believed to contribute to its unique biological properties. The IUPAC name is this compound, and its molecular formula is C13H18ClN2O.
| Property | Value |
|---|---|
| Molecular Formula | C13H18ClN2O |
| Molecular Weight | 250.75 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may act as an inhibitor of specific enzymes involved in neurotransmitter degradation, particularly acetylcholinesterase (AChE), which is crucial in the context of neurodegenerative diseases like Alzheimer's.
Therapeutic Applications
- Neuroprotective Effects : Research indicates that the compound exhibits neuroprotective properties, potentially mitigating cell death associated with neurodegenerative conditions. For instance, in vitro studies have shown that it can prevent apoptosis in neuronal cells exposed to amyloid-beta peptides, a hallmark of Alzheimer's disease .
- Antioxidant Activity : The compound has demonstrated significant antioxidant activity, which may help reduce oxidative stress in neuronal tissues. This effect is critical as oxidative stress is implicated in the pathogenesis of various neurodegenerative disorders .
- Dual Target Ligand : Recent studies have explored its potential as a dual-target ligand for treating Parkinson's disease by inhibiting monoamine oxidase B (MAO-B) alongside AChE . The IC50 values for these interactions indicate promising efficacy, suggesting potential therapeutic benefits.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Neuroprotection Against Amyloid-beta Toxicity : In a study involving cultured astrocytes, treatment with the compound significantly reduced cell death induced by amyloid-beta exposure. The mechanism was linked to decreased levels of reactive oxygen species (ROS) and enhanced cellular viability .
- Inhibition of Acetylcholinesterase : The compound was evaluated for its AChE inhibitory activity using standard assays. It exhibited competitive inhibition with an IC50 value comparable to known AChE inhibitors, highlighting its potential as a therapeutic agent for Alzheimer's disease .
- Oxidative Stress Reduction : In models of oxidative stress induced by hydrogen peroxide, treatment with this compound resulted in significant reductions in markers of oxidative damage, such as malondialdehyde (MDA) levels .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride, and what factors influence yield optimization?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-tert-butylphenol with an ethanimidamide precursor, followed by HCl salt formation. A key step involves reacting hydroxylamine hydrochloride with a nitrile intermediate in a methanol-water solvent system under basic conditions (NaHCO₃), as described for analogous ethanimidamide derivatives . Yield optimization requires strict control of stoichiometry (e.g., 1:1.5 molar ratio of nitrile to hydroxylamine) and reaction temperature (40–60°C). Recrystallization from dichloromethane or ethanol is critical for purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the tert-butylphenoxy group (δ ~1.3 ppm for tert-butyl CH₃, aromatic protons at δ 6.8–7.2 ppm) and ethanimidamide backbone (N–H signals at δ ~5–6 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with ESI-MS detects molecular ion peaks at m/z [M+H]⁺ ~323.3 (calculated for C₁₄H₂₁ClN₂O) .
- Melting Point : Consistency with literature values (e.g., 323–325°C for structurally similar dichlorophenyl derivatives) validates purity .
Q. How does the solubility and stability of this compound vary under different experimental conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in methanol/water mixtures (1:1 v/v). Limited solubility in non-polar solvents (e.g., hexane) necessitates solvent optimization for biological assays .
- Stability : Stable at −20°C under anhydrous conditions for >6 months. Hydrolytic degradation occurs at pH >8.0, requiring buffered solutions (pH 5–7) for long-term storage .
Advanced Research Questions
Q. What structure-activity relationships (SARs) have been identified for 2-(4-tert-butylphenoxy)ethanimidamide derivatives in pharmacological studies?
- Methodological Answer : The tert-butylphenoxy group enhances lipophilicity, improving membrane permeability in cellular assays. Ethanimidamide’s amidine moiety facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors), as observed in antiplasmodial oxadiazole derivatives . Substitution at the phenoxy position (e.g., electron-withdrawing groups like Cl or NO₂) modulates potency by altering electron density—critical for rational drug design .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from variations in:
- Purity : Impurities >5% (e.g., unreacted nitrile) can skew bioassay results. Validate purity via HPLC and elemental analysis .
- Assay Conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell lines (e.g., HEK293 vs. HeLa) impact compound bioavailability. Standardize protocols using reference compounds (e.g., 1400W hydrochloride, a known amidine-based inhibitor) .
- Data Normalization : Express activity as IC₅₀ values normalized to positive controls to account for inter-experimental variability .
Q. What advanced analytical strategies are recommended for detecting degradation products or metabolites?
- Methodological Answer :
- LC-HRMS : High-resolution mass spectrometry identifies hydrolytic degradation products (e.g., tert-butylphenol) and phase I metabolites (e.g., hydroxylated derivatives) .
- Stability-Indicating Assays : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with forced degradation (acid/base/oxidative stress) reveal major degradation pathways .
- Isotopic Labeling : Use ¹⁴C-labeled compound in metabolic studies to track biotransformation in vitro/in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
